4-Methylumbelliferyl-beta-D-glucuronide trihydrate 4-Methylumbelliferyl-beta-D-glucuronide trihydrate
Brand Name: Vulcanchem
CAS No.: 199329-67-4
VCID: VC21273409
InChI: InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O
Molecular Formula: C16H22O12
Molecular Weight: 406.34 g/mol

4-Methylumbelliferyl-beta-D-glucuronide trihydrate

CAS No.: 199329-67-4

Cat. No.: VC21273409

Molecular Formula: C16H22O12

Molecular Weight: 406.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl-beta-D-glucuronide trihydrate - 199329-67-4

Specification

CAS No. 199329-67-4
Molecular Formula C16H22O12
Molecular Weight 406.34 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate
Standard InChI InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1
Standard InChI Key AVICSHUHPWFQAR-ACCVXZKWSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Information

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is generated through the reaction of 4-methylumbelliferone and glucuronic acid . The compound is widely recognized in scientific databases and can be identified through various chemical classification systems as shown in Table 1.

Table 1: Chemical Identifiers of 4-Methylumbelliferyl-beta-D-glucuronide

IdentifierValue
CAS Number6160-80-1
Molecular FormulaC16H16O9 - 3H2O (trihydrate)
Anhydrous FormulaC16H16O9
Molecular Weight406.4 g/mol (trihydrate)
Anhydrous Weight352.295 g/mol
MDL NumberMFCD00036772
InChI KeyARQXEQLMMNGFDU-JHZZJYKESA-N
PubChem CID91553
ChEBICHEBI:1904

The compound is also known by several synonyms including 4-methylumbelliferyl glucuronide, 4-methylumbelliferone glucuronide, and MUG trihydrate .

Physical and Chemical Characteristics

4-Methylumbelliferyl-beta-D-glucuronide trihydrate appears as a white to pale cream powder under normal conditions . The compound's physical properties play a crucial role in its applications and handling requirements. Table 2 summarizes its key physical and chemical characteristics.

Table 2: Physical and Chemical Properties of 4-Methylumbelliferyl-beta-D-glucuronide Trihydrate

PropertyDescription
AppearanceWhite to pale cream powder
SolubilitySoluble in hot water, DMF, DMSO
Optical Rotation−106° (c=0.1 in Water)
Purity (Commercial)≥98%
4-Methylumbelliferone content≤25 ppm (in pure form)
SensitivityLight sensitive

The compound requires specific storage conditions to maintain its stability and effectiveness in laboratory applications .

Structural Features

The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide consists of two primary components: a 4-methylumbelliferone moiety linked to a glucuronic acid through a β-glycosidic bond. This structural arrangement is critical to its function as a substrate for β-glucuronidase. The IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid, reflects its complex structure with multiple chiral centers .

Synthesis and Production

Synthetic Pathways

The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate typically involves the reaction between 4-methylumbelliferone and glucuronic acid . This synthetic process results in the formation of a β-glycosidic bond between the hydroxyl group of 4-methylumbelliferone and the anomeric carbon of glucuronic acid. The precise reaction conditions and catalysts used in commercial production may vary depending on the manufacturer's proprietary methods.

Product NameCatalog ReferenceUnit SizeTypical Price (USD)
4-Methylumbelliferyl b-D-glucuronide trihydratesc-290446250 mg$54.00
4-Methylumbelliferyl b-D-glucuronide trihydratesc-290446A500 mg$114.00
4-Methylumbelliferyl-beta-D-glucuronideAAB21190MF (Thermo Scientific)50 mgVariable
MUG [4-Methylumbelliferyl-β-D-glucuronide Trihydrate]RPI25 gVariable

The compound is typically packaged in light-protective containers due to its sensitivity to light .

Biochemical Mechanism of Action

Interaction with β-Glucuronidase

The primary biochemical significance of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate lies in its specific interaction with the enzyme β-glucuronidase. This enzyme, encoded by the gusA gene in Escherichia coli, catalyzes the hydrolysis of β-D-glucuronides . The high reactivity of 4-Methylumbelliferyl-beta-D-glucuronide is attributed to its ability to form a complex with specific enzymes, particularly β-glucuronidase .

Fluorescence Mechanism

The compound's utility in scientific applications stems from its fluorogenic properties. When 4-Methylumbelliferyl-beta-D-glucuronide is cleaved by β-glucuronidase, it releases 4-methylumbelliferone, a compound that exhibits strong fluorescence under UV light (peak excitation at 365 nm and peak emission at 455 nm) . This fluorescence property allows for the sensitive detection and quantification of β-glucuronidase activity in various biological samples.

Enzymatic Cleavage Process

The enzymatic reaction between 4-Methylumbelliferyl-beta-D-glucuronide and β-glucuronidase follows a specific sequence:

  • Binding of the substrate to the enzyme active site

  • Hydrolysis of the β-glycosidic bond

  • Release of 4-methylumbelliferone and glucuronic acid

  • Fluorescence emission by the liberated 4-methylumbelliferone

This process forms the basis for numerous analytical applications, particularly in microbiology and molecular biology .

Applications in Scientific Research

Enzyme Activity Detection

4-Methylumbelliferyl-beta-D-glucuronide serves as an excellent substrate for detecting and quantifying the activity of β-glucuronidase. Beyond this primary application, it has also been used to study other enzymes such as β-glucosidase, β-galactosidase, and β-xylosidase . The fluorescence-based assays using this compound provide high sensitivity and specificity for enzyme activity measurements in various biological systems.

Microbiological Applications

One of the most significant applications of 4-Methylumbelliferyl-beta-D-glucuronide is in microbiological testing, particularly for the rapid identification of Escherichia coli. The compound can be incorporated into culture media like modified MacConkey agar to directly detect the presence of β-glucuronidase-producing bacteria . This application has revolutionized the speed and accuracy of E. coli detection in clinical and environmental samples.

The production of β-glucuronidase is largely limited to E. coli and some Salmonella and Shigella strains within the family Enterobacteriaceae, making 4-Methylumbelliferyl-beta-D-glucuronide a relatively specific substrate for identifying these organisms .

Plant Molecular Studies

4-Methylumbelliferyl-beta-D-glucuronide is ideal for plant molecular studies as a tool to examine gene expression under various promoters. The compound works effectively for measuring enzyme activity in plant lysate, leaf disks, and even whole plant assays . This versatility makes it a valuable tool in agricultural biotechnology and plant genetics research.

Role in Escherichia coli Detection

Fluorogenic Assays

Rapid assays for E. coli detection have been developed using 4-Methylumbelliferyl-beta-D-glucuronide, which is hydrolyzed by glucuronidase to yield a fluorogenic product. In most-probable-number (MPN) tubes, the compound can be incorporated into lauryl tryptose broth at concentrations of approximately 100 μg/ml to enable both presumptive testing (gas production) and confirmed testing (fluorescence) for E. coli from a single tube .

Table 4: Advantages of MUG-Based E. coli Detection Methods

FeatureTraditional MethodsMUG-Based Methods
Time Required24-48 hours5 minutes to 20 hours
Steps RequiredMultiple culture stepsSingle culture with direct detection
SensitivityVariableHigh sensitivity for β-glucuronidase activity
SpecificityRequires confirmatory testsHigh specificity for E. coli
Detection in Mixed CulturesChallengingEnhanced ability to detect in mixed specimens

Comparative Efficiency with Traditional Methods

In the membrane filter-mEndo broth technique and direct plating method with Violet Red Bile (VRB) agar, E. coli colonies can be readily distinguished from other coliforms by the appearance of fluorescence or fluorescent halos when exposed to UV light .

Laboratory Protocols and Methods

Storage AspectRecommendation
Temperature2-8°C for regular storage; -20°C for long-term storage
Light ExposureProtect from light (light sensitive)
ContainerKeep tightly closed
EnvironmentCool, dry, well-ventilated conditions
Special PrecautionsStore away from alkali metals and bases

Usage Guidelines

For laboratory applications, 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is typically solubilized in hot water, DMF, or DMSO depending on the specific protocol requirements . The concentration used varies by application, with microbiological media typically incorporating the compound at concentrations around 100 μg/ml .

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